![molecular formula C11H5F4NO2 B3338448 3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione CAS No. 927896-24-0](/img/structure/B3338448.png)
3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione
Overview
Description
The compound “2-Fluoro-4-(trifluoromethyl)phenylboronic acid” is a related compound with the molecular formula C7H5BF4O2 . It is used by researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione” were not found, “2-Fluoro-4-(trifluoromethyl)pyridine” is known to act as a reactant in the preparation of aminopyridines through amination reactions .Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-(trifluoromethyl)phenylboronic acid” has been analyzed, with a molecular formula of CHBFO and an average mass of 207.918 Da .Chemical Reactions Analysis
As mentioned earlier, “2-Fluoro-4-(trifluoromethyl)pyridine” is used in amination reactions to prepare aminopyridines .Physical And Chemical Properties Analysis
“2-Fluoro-4-(trifluoromethyl)phenylboronic Acid” is a crystalline powder with a melting point of 116°C .Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4NO2/c12-8-3-5(11(13,14)15)1-2-6(8)7-4-9(17)16-10(7)18/h1-4H,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZSBYCUAZPJBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C2=CC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727163 | |
Record name | 3-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
927896-24-0 | |
Record name | 3-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40727163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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